Dichloro-(4-fluorophenyl)stibane

Description

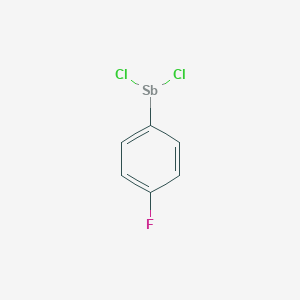

Dichloro-(4-fluorophenyl)stibane (C₆H₄Cl₂FSb) is an organoantimony compound characterized by a central antimony (Sb) atom bonded to two chlorine atoms and a 4-fluorophenyl group. Its molecular structure (SMILES: C1=CC(=CC=C1F)SbCl) features a distorted trigonal bipyramidal geometry due to the steric and electronic effects of the substituents . Predicted collision cross-section (CCS) values for its adducts range from 143.3 Ų ([M+H]⁺) to 157.4 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name |

dichloro-(4-fluorophenyl)stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.2ClH.Sb/c7-6-4-2-1-3-5-6;;;/h2-5H;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYZECHKLHXPBE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[Sb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Antimony trichloride reacts with one equivalent of 4-fluorophenylmagnesium bromide (, where ) in anhydrous tetrahydrofuran (THF) at to . The stoichiometry ensures selective substitution of two chlorine atoms:

The reaction requires rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation. Post-reaction quenching with ammonium chloride yields the crude product, which is purified via vacuum distillation or recrystallization from dichloromethane-hexane mixtures.

Yield and Scalability

Yields for analogous antimony dichlorides range from 65% to 78%, depending on the purity of and the Grignard reagent. Scaling this method necessitates precise temperature control to avoid side products such as tris(4-fluorophenyl)stibane ().

Chlorination of Tris(4-fluorophenyl)stibane

An alternative route involves partial chlorination of tris(4-fluorophenyl)stibane () using hydrogen chloride () or thionyl chloride ().

Hydrochloric Acid-Mediated Chlorination

Stirring with concentrated in dichloromethane at for 12 hours selectively replaces one aryl group with two chlorine atoms:

This method avoids harsh conditions but requires stoichiometric control to prevent over-chlorination to . Yields are moderate (50–60%) due to competing side reactions.

Thionyl Chloride Optimization

Replacing with improves reaction efficiency. Under reflux in toluene, acts as both chlorinating agent and solvent:

This method achieves yields up to 72% but generates toxic , necessitating robust gas-scrubbing systems.

Metathesis Reactions with Antimony Trihalides

Metathesis between and 4-fluorophenyl lithium () offers a third pathway. This method, adapted from bismuthane synthesis, proceeds via intermediate lithiation:

Conducted in diethyl ether at , this route minimizes thermal decomposition but demands ultralow temperatures and anhydrous conditions. Reported yields for analogous compounds approximate 68%.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Grignard Reagent | , THF, anhydrous | 65–78% | High selectivity, scalable | Moisture-sensitive, costly reagents |

| Chlorination | , | 50–60% | Mild conditions, simple setup | Low yield, side products |

| Chlorination | Reflux, toluene | 72% | Higher efficiency | emissions, toxicity |

| Metathesis | , diethyl ether | 68% | Minimal byproducts | Cryogenic requirements |

Challenges in Isolation and Stability

This compound exhibits sensitivity to atmospheric moisture and carbon dioxide, complicating isolation. As observed in triarylbismuthane oxides, antimony analogs may form oligomeric structures in solution, necessitating inert-atmosphere techniques (glovebox, Schlenk line) for handling. Recrystallization from halogenated solvents (e.g., -hexane) enhances purity but risks halogen exchange.

Emerging Methodologies

Recent advances in sonochemical synthesis, demonstrated for triphenylstibane oxide, could adapt to dichloro derivatives. Ultrasonic irradiation of and 4-fluorophenylboronic acid in the presence of a palladium catalyst may offer a greener alternative, though this remains speculative without direct experimental validation.

Scientific Research Applications

Dichloro-(4-fluorophenyl)stibane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organometallic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.

Industry: Utilized in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of dichloro-(4-fluorophenyl)stibane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved include binding to thiol groups in proteins, leading to the disruption of their function.

Comparison with Similar Compounds

Structural Analogues: Organohalogen-Antimony Compounds

Key Observations :

- Halogen Lability : Antimony-chlorine bonds are likely more reactive than C–Cl bonds in dichlorobenzenes () but less prone to hydrolysis than Si–Cl bonds in dichlorosilane .

Functional Analogues: Halogenated Aromatic Compounds

Compounds with 4-fluorophenyl or dichloro-substituted aromatic systems provide context for electronic and biological behavior:

4-Fluorophenyl-Containing Pharmaceuticals

- Ezetimibe Metabolites : Fungal biotransformation of ezetimibe produces metabolites like (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-azetidin-2-one (). These compounds retain the 4-fluorophenyl group, demonstrating microbial resistance to halogenated substrates .

- Comparison : this compound’s 4-fluorophenyl group may confer similar resistance to enzymatic degradation, though its antimony core could introduce unique toxicity or reactivity.

Dichlorinated Aromatics

- Dichlorobenzene (C₆H₄Cl₂): A volatile organic compound with environmental persistence (MRL: 0.2 µg/L in water) .

- Dichlorobenzoic Acid (3,5-DCBA) : A polar compound with herbicidal activity (). Its carboxylic acid group enhances solubility, contrasting with the lipophilic antimony core in this compound.

Predicted vs. Observed Properties

Biological Activity

Dichloro-(4-fluorophenyl)stibane (CAS Number: 1479-11-4) is an organometallic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its synthesis, biological interactions, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of antimony trichloride with 4-fluorophenylmagnesium bromide in an inert atmosphere, typically using tetrahydrofuran as a solvent. The reaction conditions require low temperatures to manage the reactivity of the Grignard reagent effectively. The resulting compound is characterized by its unique electronic properties due to the presence of the fluorine atom, which influences its reactivity compared to other halogenated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to bind to thiol groups in proteins, potentially disrupting their function. This interaction can lead to inhibition of enzyme activity and interference with cellular signaling pathways.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on different cell lines. Notably:

- Cytotoxicity in Endothelial Cells : Research indicated that compounds similar to this compound exhibit selective cytotoxicity towards vascular endothelial cells, which may be beneficial for targeted cancer therapies aimed at inhibiting angiogenesis .

- In Vitro Testing : In vitro assays demonstrated that this compound can induce cell death in specific cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism.

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound possesses distinct properties when compared to other similar compounds such as dichloro-(4-chlorophenyl)stibane and dichloro-(4-bromophenyl)stibane. The presence of fluorine not only alters the electronic characteristics but may also enhance its stability and reactivity in biological systems.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution enhances electronic properties | Selective cytotoxicity in endothelial cells |

| Dichloro-(4-chlorophenyl)stibane | Chlorine atom alters reactivity | Limited cytotoxicity |

| Dichloro-(4-bromophenyl)stibane | Bromine substitution affects stability | Moderate biological activity |

Case Studies

- Targeted Cancer Therapy : A study demonstrated that derivatives of stibane compounds could selectively induce apoptosis in cancerous vascular endothelial cells while preserving normal tissues. This selectivity is crucial for minimizing side effects in cancer treatments .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of various organometallic compounds, including this compound, showing promising results against specific pathogens, warranting further exploration into its clinical applications .

Q & A

Q. What are the established synthetic routes for Dichloro-(4-fluorophenyl)stibane, and how can reaction conditions be optimized to improve yield?

Synthesis typically involves the reaction of antimony trichloride (SbCl₃) with a 4-fluorophenyl Grignard reagent or aryl lithium derivative under inert conditions. Critical parameters include temperature control (e.g., −78°C to room temperature), solvent choice (e.g., anhydrous THF or diethyl ether), and stoichiometric ratios to minimize side reactions like over-halogenation. Post-reaction purification via column chromatography or recrystallization (e.g., using acetone or dichloromethane/hexane mixtures) is essential to isolate the product . Yield optimization may require iterative adjustment of catalyst loading (e.g., palladium-based catalysts for cross-coupling) and reaction time .

Q. How is the crystal structure of this compound characterized, and what structural features dictate its reactivity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and stereoelectronic properties. Key structural metrics include the Sb–Cl bond distance (typically 2.35–2.45 Å) and the Sb–C (aryl) bond length (~2.10 Å). The 4-fluorophenyl group induces electron-withdrawing effects, polarizing the Sb center and enhancing its electrophilicity in coordination reactions. Distortions in the trigonal bipyramidal geometry around Sb can influence ligand-exchange kinetics .

Advanced Research Questions

Q. What computational approaches are used to model the electronic properties and ligand-binding interactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess redox activity. Molecular docking simulations (e.g., AutoDock Vina) evaluate interactions with biological targets, such as enzymes or receptors, by analyzing binding affinity (ΔG values) and hydrogen-bonding patterns. QSAR models can correlate substituent effects (e.g., fluorine position) with bioactivity .

Q. How do steric and electronic effects of the 4-fluorophenyl group modulate the coordination chemistry of this compound with transition metals?

The fluorine atom’s electronegativity increases the Lewis acidity of the Sb center, favoring coordination with soft Lewis bases (e.g., Pt⁰ or Pd⁰ in catalytic cycles). Steric hindrance from the aryl ring can limit access to the Sb site, as observed in comparative studies with non-fluorinated analogs. Spectroscopic techniques (e.g., NMR, XPS) and cyclic voltammetry reveal shifts in metal-ligand charge transfer bands and redox potentials .

Q. What methodologies resolve discrepancies between in vitro and in vivo toxicity profiles of this compound?

Contradictions often arise from metabolic activation or detoxification pathways. In vitro-in vivo extrapolation (IVIVE) models integrate hepatocyte metabolism assays (e.g., CYP450 enzyme activity) and physiologically based pharmacokinetic (PBPK) modeling to predict systemic exposure. Zebrafish embryo toxicity assays (ZFET) provide intermediate validation, bridging cell-line data (e.g., IC₅₀ in MCF-7 cells) and mammalian studies .

Q. How does fluorination alter the pharmacokinetic behavior of this compound compared to its non-fluorinated analogs?

The 4-fluorophenyl group enhances metabolic stability by resisting oxidative degradation (e.g., via cytochrome P450 enzymes). Lipophilicity (logP) increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability but potentially reducing aqueous solubility. Pharmacokinetic studies in rodent models show prolonged half-life (t₁/₂) and higher AUC (area under the curve) values, aligning with Lipinski’s rule of five criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.